
2,2'-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 241112 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 241112 typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rates.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of NSC 241112 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are combined in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
NSC 241112 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 241112 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride are used in solvents such as ethanol or methanol.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
NSC 241112 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: NSC 241112 is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of NSC 241112 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
NSC 241112 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 241113 and NSC 241114 share similar structures but differ in their reactivity and applications.
Uniqueness: NSC 241112 is unique due to its specific reactivity and stability, making it suitable for a wide range of applications that other compounds may not be able to achieve.
特性
CAS番号 |
35147-98-9 |
|---|---|
分子式 |
C8H4Cl2N2S |
分子量 |
231.10 g/mol |
IUPAC名 |
2-[2,5-dichloro-4-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-5(1-3-11)6(2-4-12)8(10)13-7/h1-2H2 |
InChIキー |
XJWDFLPMSMWFHP-UHFFFAOYSA-N |
正規SMILES |
C(C#N)C1=C(SC(=C1CC#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






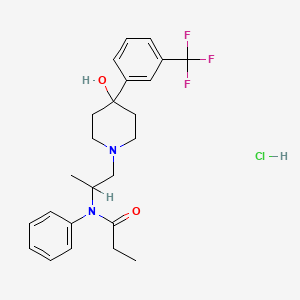
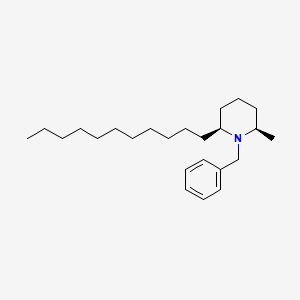
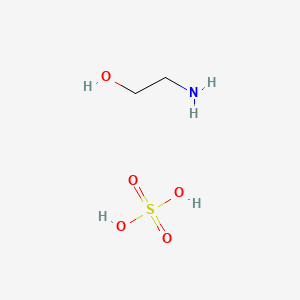
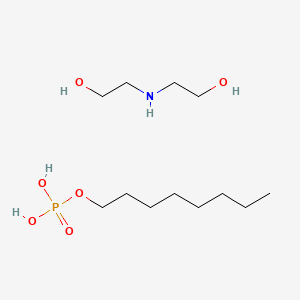
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
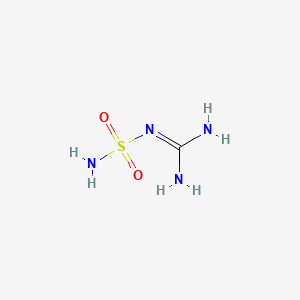
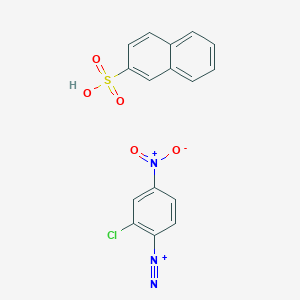
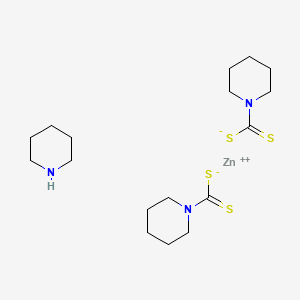

![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)
